sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound works by reducing the amount of acid produced in the stomach, providing relief from symptoms and promoting healing of the esophagus and stomach lining.
Preparation Methods
Synthetic Routes and Reaction Conditions
Rabeprazole Sodium is synthesized through a multi-step process. The key steps involve the oxidation of 2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylthio]-1H-benzimidazole to form the sulfoxide, which is then converted to its sodium salt form . The oxidation can be achieved using various oxidizing agents such as m-chloroperbenzoic acid, peroxoborate salts, or N-halosuccinimides .
Industrial Production Methods
In industrial settings, the synthesis of Rabeprazole Sodium involves the use of large-scale reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The process typically includes the following steps:
Oxidation: The thioether precursor is oxidized to the sulfoxide using an oxidizing agent.
Neutralization: The resulting sulfoxide is neutralized with sodium hydroxide to form the sodium salt.
Purification: The crude product is purified through recrystallization or other purification techniques to obtain highly pure Rabeprazole Sodium.
Chemical Reactions Analysis
Types of Reactions
Rabeprazole Sodium undergoes several types of chemical reactions, including:
Oxidation: Conversion of the thioether to sulfoxide.
Reduction: Potential reduction of the sulfoxide back to the thioether under specific conditions.
Substitution: Possible substitution reactions at the pyridine ring or benzimidazole moiety.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, peroxoborate salts, N-halosuccinimides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
Sulfoxide: The primary product formed during the oxidation of the thioether precursor.
Scientific Research Applications
Rabeprazole Sodium has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Medicine: Widely used in clinical settings to manage acid-related disorders and improve patient outcomes.
Industry: Employed in the pharmaceutical industry for the production of anti-ulcer medications.
Mechanism of Action
. This inhibition prevents the final step in gastric acid production, leading to a significant reduction in stomach acid levels. The compound binds covalently to cysteine residues on the proton pump, rendering it inactive and thereby reducing acid secretion .
Comparison with Similar Compounds
Rabeprazole Sodium is part of the proton pump inhibitor class of drugs, which includes other compounds such as omeprazole, lansoprazole, and esomeprazole . Compared to these similar compounds, Rabeprazole Sodium has a faster onset of action and a longer duration of effect, making it particularly effective for rapid symptom relief and sustained acid suppression .
List of Similar Compounds
- Omeprazole
- Lansoprazole
- Esomeprazole
- Pantoprazole
- Dexlansoprazole
Rabeprazole Sodium’s unique chemical structure and pharmacokinetic properties contribute to its distinct advantages in treating acid-related disorders .
Properties
Molecular Formula |
C18H22N3NaO3S |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide |
InChI |
InChI=1S/C18H22N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9,18,20H,5,10-12H2,1-2H3;/q-1;+1 |
InChI Key |
TTWOKBVPPYBFRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.